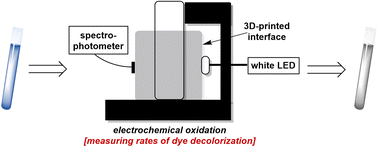Real-time in situ monitoring using visible spectrophotometry as a tool for probing electrochemical advanced oxidation processes for dye decolorisation†
RSC Advances Pub Date: 2023-11-16 DOI: 10.1039/D3RA06634G
Abstract
An apparatus for real-time in situ monitoring of electrochemical processes using UV-visible spectrophotometry has been used to optimise the electrochemically-activated persulfate decolorisation of Acid Orange 7. The impacts of varying electrode composition, current density, persulfate loading, and stirring speed on the rate of decolorisation have been probed. Decolorisation through this activated persulfate approach was compared to that using anodic oxidation for nine dyes; three from each of the azo, triarylmethane, and xanthene families. The core structure and presence of functional groups have a significant impact on the rate of decolorisation. Azo and xanthene dyes decolorise faster than triarylmethane dyes, while electron-withdrawing groups and halogens are especially detrimental to the rate of decolorisation. Electrochemically-activated persulfate resulted in faster decolorization than anodic oxidation for almost every dye, an effect that was enhanced with the electron-deficient substrates. This type of systematic structural comparison study is essential for designing electrochemical degradation procedures for the remediation of real wastewater.


Recommended Literature
- [1] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [2] Engineering plasmonic semiconductors for enhanced photocatalysis
- [3] Identifying the optimal anticancer targets from the landscape of a cancer–immunity interaction network†
- [4] Front cover
- [5] Building block ligands for new molecular conductors: homobimetallic tetrathiafulvalene tetrathiolates and metal diselenolenes and ditellurolenes
- [6] Linking interfacial work of deformation from deconvoluted macro-rheological spectrum to early stage healing in selected polyurethanes†
- [7] Stoichiometric reactions of methylparathion with a palladium aryl oxime metallacycle
- [8] The characterisation and reactivity of (η5-C5H5)M(CO)3(Xe) (M = Nb or Ta) in solution at room temperature
- [9] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [10] Silver(i) metal–organic framework-embedded polylactic acid electrospun fibrous membranes for efficient inhibition of bacteria†

Journal Name:RSC Advances
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 108561-00-8
-
CAS no.: 1587-07-1
-
CAS no.: 108694-93-5









